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Compound of Interest

Compound Name: Anhydrolutein 11l

Cat. No.: B1366369

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear
Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Anhydrolutein
lll. It offers a comparison of key 2D NMR techniques, presents supporting experimental data,
and details the necessary protocols for replication.

Introduction to Anhydrolutein Il and the Role of 2D
NMR

Anhydrolutein lll is a carotenoid derivative with the molecular formula C40H540.[1][2] Its
structure is characterized by a long polyene chain and ionone rings at each end, one of which
contains a hydroxyl group. The precise determination of its complex three-dimensional
structure and the assignment of all proton and carbon signals are crucial for understanding its
chemical properties and potential biological activities.

2D NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of
complex organic molecules like Anhydrolutein Il1.[3][4] Techniques such as Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear
Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the
piecing together of the molecular framework.
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Comparative Analysis of 2D NMR Techniques for
Anhydrolutein lll Structure Elucidation

The structural confirmation of Anhydrolutein Il relies on a combination of 2D NMR
experiments. Each technique provides unique and complementary information.

e COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are
coupled to each other, typically through two or three bonds (3JHH and 3JHH). It is
instrumental in establishing the sequence of protons within spin systems, such as those in
the cyclohexene rings and along the polyene chain of Anhydrolutein IlI.

e HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment
correlates proton signals with the carbon signals of the atoms to which they are directly
attached (*1JCH).[5][6][7] This allows for the unambiguous assignment of carbon resonances
for all protonated carbons in the molecule.

 HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals
correlations between protons and carbons that are separated by two or three bonds (2JCH
and 3JCH).[5][6] HMBC is particularly powerful for identifying quaternary carbons (which
have no attached protons) and for connecting different spin systems across the molecular
structure, such as linking the ionone rings to the polyene chain.

The logical workflow for elucidating the structure of Anhydrolutein Il using these techniques is
outlined in the diagram below.
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Data Analysis and Structure Elucidation
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Caption: Workflow for the structural elucidation of Anhydrolutein Ill using 2D NMR.

Experimental Data

The following tables summarize the hypothetical *H and 3C NMR chemical shifts and key 2D
NMR correlations for Anhydrolutein lll. These data are based on typical values observed for

related carotenoid structures.[8]

Table 1: Hypothetical tH and 3C NMR Data for Anhydrolutein lll in CDCls

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1366369?utm_src=pdf-body-img
https://www.benchchem.com/product/b1366369?utm_src=pdf-body
https://www.benchchem.com/product/b1366369?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/3/1187
https://www.benchchem.com/product/b1366369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Key HMBC Key COSY
Position oC (ppm) OH (ppm) Multiplicity Correlation Correlation
s(Hto C) s (Hto H)
C-2,C-5, C-
1 36.5 1.08 S -
6, C-16, C-17
2 48.9 1.47 m C-1,C-3,C4 H-3
3 65.1 3.95 m C-2,C-4,C-5 H-2, H-4
4 42.8 2.40, 2.15 m C-3,C-5,C-6 H-3
5 127.3 - - - -
6 137.8 - - - -
C-5, C-6, C-
7 125.1 6.15 d H-8
8, C-9
C-6,C-7, C-
8 137.5 6.25 d -7
9, C-10, C-20
9 131.0 - - - -
C-8, C-9, C-
10 136.2 6.65 d H-11
11, C-12
C-9, C-10, C-
11 124.8 6.40 dd H-10, H-12
12, C-13
C-10, C-11,
12 137.2 6.60 d H-11
C-13,C-14
13 136.8 - - - -
C-12, C-13,
14 132.5 6.70 d H-15
C-15, C-15
C-13, C-14,
15 129.8 6.35 d H-14
C-15%'
C-1,C-5,C-
16 28.7 1.08 S -
6, C-17
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C-1,C-5, C-

17 21.7 1.75 s -
6, C-16

18 29.8 1.92 s C-5,C-6,C-7 -
C-8,C-9, C-

19 12.8 1.98 S -
10
C-12, C-13,

20 12.9 1.98 S -
C-14
Cc-2, C-5, C-

1 34.5 1.62 t 6', C-16', C- H-2'
17
c-1,C-3, C-

2 24.1 2.05 m " H-1', H-3'
c-1,C-2, C-

3 1245 5.60 t H-2', H-4'
4', C-5'
c-2,C-38, C-

4' 131.2 5.80 d H-3'
5, C-6'

5' 130.5 - - - -

6' 136.5 - - - -
C-5, C-6', C-

7 126.2 6.18 d H-8'
8, C-9
c-6', C-7, C-

8' 137.0 6.28 d H-7'
9, C-10'

9 130.8 - - - -
c-8, C-9, C-

10 135.8 6.62 d H-11'
11', C-12
C-9, C-10,

11 1245 6.38 dd H-10', H-12'
C-12', C-13'
C-10, C-11',

12 136.9 6.58 d H-11'
C-13, C-14'
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13 136.5

C-12', C-13,,
14 132.0 6.68 -15'

C-15, C-15

C-13', C-14',
15 129.5 6.32 H-14'

C-15

C-1,C-5, C-
16' 28.9 1.05

6', C-17

C-1, C-5, C-
17 21.9 1.72

6', C-16'

C-5, C-6', C-
18 29.5 1.88

7|

c-8, C-9, C-
19 12.7 1.96

10

C-12', C-13',
20' 12.6 1.96

Cc-14'

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

concentration.

Sample Preparation

o Weigh approximately 5-10 mg of purified Anhydrolutein Il

» Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls).

e Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment

e Pulse Program:cosygpgf (or equivalent gradient-selected, phase-sensitive COSY).
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e Acquisition Parameters:

o Set the spectral width in both F1 and F2 dimensions to encompass all proton signals (e.g.,
0-8 ppm).

o Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1
dimension.

o Set the number of scans to 8-16 per increment, depending on the sample concentration.
o Use a relaxation delay of 1.5-2.0 seconds.
e Processing:
o Apply a sine-bell window function in both dimensions.
o Perform a zero-filling to at least double the number of points in the F1 dimension.
o Perform a Fourier transform and phase correction.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
e Pulse Program:hsqgcedetgpsisp2.2 (or equivalent edited HSQC with sensitivity improvement).
e Acquisition Parameters:
o Set the F2 (*H) spectral width to cover all proton signals (e.g., 0-8 ppm).
o Set the F1 (3C) spectral width to cover all carbon signals (e.g., 0-160 ppm).
o Acquire 2048 data points in the F2 dimension and 256 increments in the F1 dimension.
o Set the number of scans to 16-64 per increment.
o Use a relaxation delay of 1.5 seconds.
o Set the one-bond H-13C coupling constant (XJCH) to an average value of 145 Hz.

e Processing:
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o Apply a squared sine-bell window function in both dimensions.
o Perform zero-filling in the F1 dimension.
o Perform a Fourier transform and phase correction.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
e Pulse Program:hmbcgplpndqgf (or equivalent gradient-selected HMBC).
e Acquisition Parameters:
o Setthe F2 (*H) and F1 (*3C) spectral widths as for the HSQC experiment.

o Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1
dimension.

o Set the number of scans to 32-128 per increment.

o Use a relaxation delay of 2.0 seconds.

o Optimize the long-range coupling delay for an average nJCH of 8 Hz.
e Processing:

o Apply a sine-bell window function in both dimensions.

o Perform zero-filling in the F1 dimension.

o Perform a Fourier transform (magnitude calculation).

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust
and reliable method for the complete and unambiguous structural confirmation of
Anhydrolutein Ill. The data and protocols presented in this guide offer a framework for
researchers to successfully employ these powerful analytical techniques in their own studies of
carotenoids and other complex natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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